

TD52 dihydrochloride chemical structure and properties

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Compound of Interest

Compound Name: TD52 dihydrochloride

Cat. No.: B10854559

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An In-Depth Technical Guide to TD52 Dihydrochloride

Core Compound: TD52 (N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine)

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TD52, the parent compound of **TD52 dihydrochloride**. While specific experimental data for the dihydrochloride salt is not extensively available in public literature, this document will focus on the well-characterized TD52 and include a discussion on the general properties and rationale for the use of its dihydrochloride form.

TD52 is a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, erlotinib. It has been identified as a putative inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A), exhibiting promising anti-tumor efficacy in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC) cells.

Chemical Structure and Properties

The chemical structure of TD52 is characterized by a quinoxaline core with two ethynylphenyl substituents. The dihydrochloride salt is formed by the addition of two equivalents of hydrochloric acid, likely resulting in the protonation of two of the nitrogen atoms within the

quinoxaline ring system. This conversion to a salt form is a common strategy in drug development to enhance aqueous solubility and stability.

Table 1: Chemical and Physical Properties of TD52

Property	Value	Source
Chemical Name	N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine	--INVALID-LINK--, --INVALID-LINK--
CAS Number	1798328-24-1	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C24H16N4	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	360.41 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	White to yellow solid	--INVALID-LINK--
Solubility	DMF: 5 mg/mL DMSO: 5 mg/mL	--INVALID-LINK--
Predicted Boiling Point	530.0 ± 50.0 °C	--INVALID-LINK--
Predicted Density	1.29 ± 0.1 g/cm ³	--INVALID-LINK--
Predicted pKa	2.45 ± 0.59	--INVALID-LINK--

Biological Activity and Mechanism of Action

TD52 exerts its anti-cancer effects primarily through the inhibition of CIP2A, a protein that is overexpressed in many cancers and contributes to tumor progression by inhibiting the tumor-suppressing activity of Protein Phosphatase 2A (PP2A). By inhibiting CIP2A, TD52 reactivates PP2A, leading to the dephosphorylation of key oncogenic proteins, such as Akt, and ultimately inducing apoptosis in cancer cells.

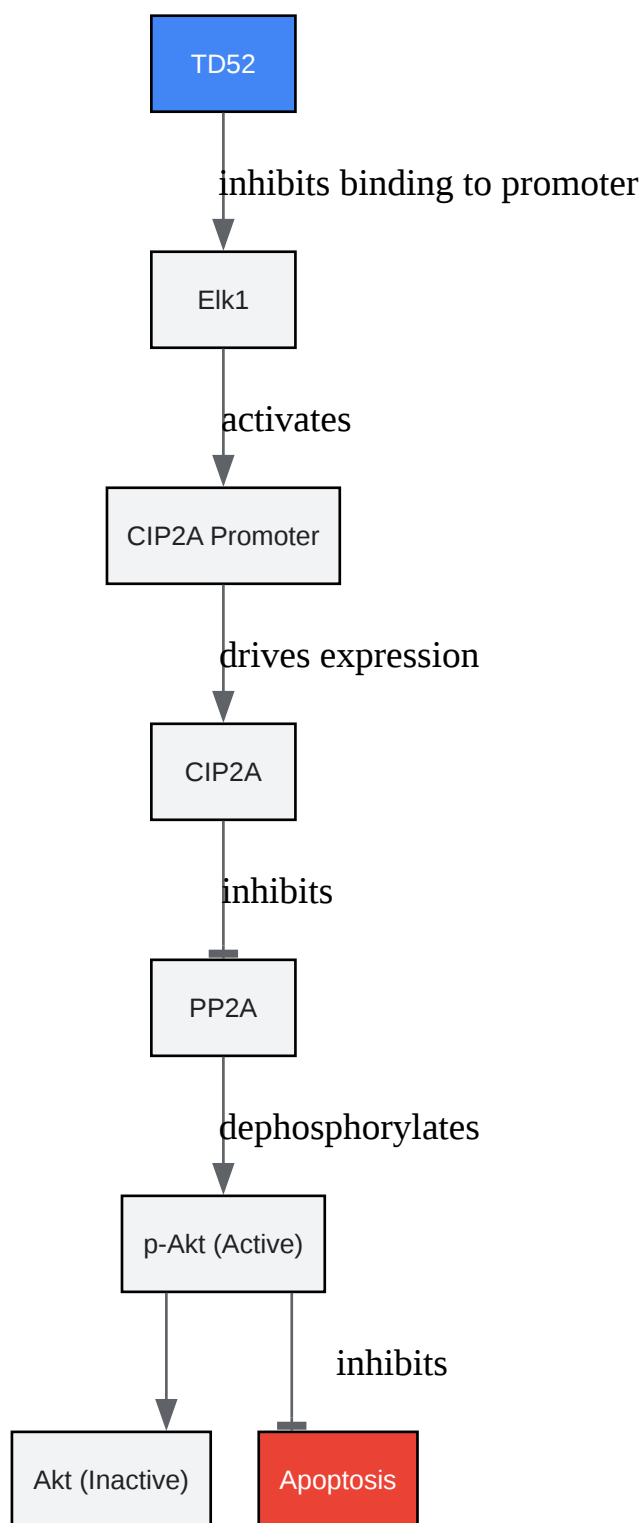
Table 2: In Vitro Anti-Cancer Activity of TD52

Cell Line	Cancer Type	IC50 (μM)	Reference
HA22T	Hepatocellular Carcinoma	0.9	--INVALID-LINK--
Hep3B	Hepatocellular Carcinoma	0.9	--INVALID-LINK--
PLC/PRF/5	Hepatocellular Carcinoma	0.8	--INVALID-LINK--
SK-HEP-1	Hepatocellular Carcinoma	1.2	--INVALID-LINK--

In addition to hepatocellular carcinoma, TD52 has demonstrated pro-apoptotic effects in triple-negative breast cancer cell lines, including HCC1937 and MDA-MB-231.[\[1\]](#)

Signaling Pathway

The proposed mechanism of action for TD52 involves the disruption of the Elk1/CIP2A signaling axis. TD52 is believed to interfere with the binding of the transcription factor Elk1 to the CIP2A promoter, leading to a downregulation of CIP2A expression. This, in turn, relieves the inhibition of PP2A, allowing it to dephosphorylate and inactivate Akt, a key survival kinase.



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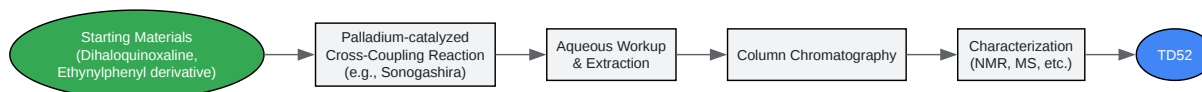
Caption: Proposed signaling pathway of TD52.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of TD52 are described in the primary literature. Below are generalized methodologies based on common practices in the field.

General Synthesis of TD52

The synthesis of TD52 typically involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between a dihalogenated quinoxaline precursor and an ethynylphenyl derivative.



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Caption: General workflow for the synthesis of TD52.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of TD52 (or **TD52 dihydrochloride** dissolved in an appropriate solvent) for 48-72 hours.
- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Remove the medium and add DMSO to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

- Cell Lysis: Treat cells with TD52 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CIP2A, p-Akt, Akt, GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

In a PLC/PRF/5 mouse xenograft model, administration of TD52 at a dose of 10 mg/kg per day resulted in reduced tumor growth.[1] This effect was associated with increased intratumoral PP2A activity and decreased levels of CIP2A and phosphorylated Akt.[1]

Conclusion

TD52 is a promising anti-cancer agent that targets the CIP2A-PP2A signaling axis. Its dihydrochloride salt is likely utilized to improve its physicochemical properties for research and potential therapeutic applications. Further investigation into the specific properties and efficacy of **TD52 dihydrochloride** is warranted to fully elucidate its potential in cancer therapy.

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References

- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
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